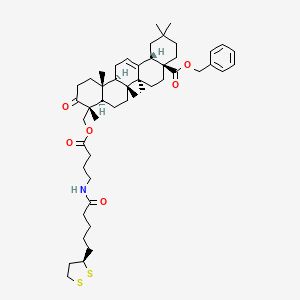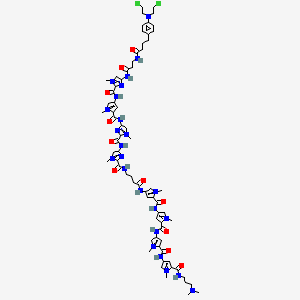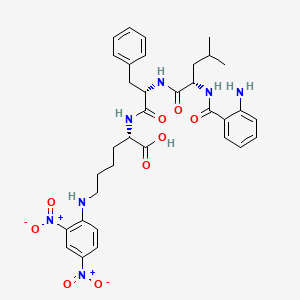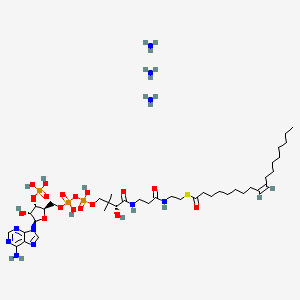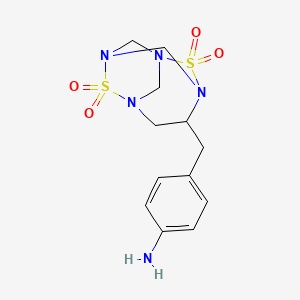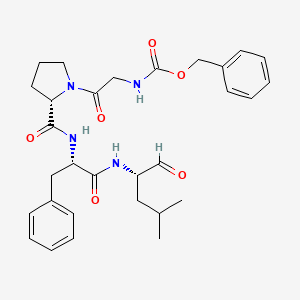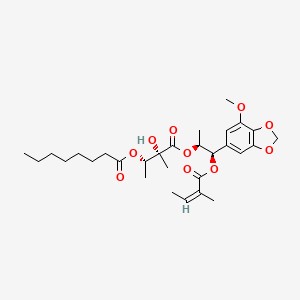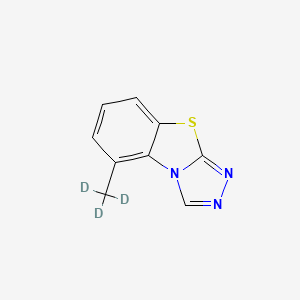
Tricyclazole-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclazole-d3 is a deuterium-labeled analog of tricyclazole, a fungicide primarily used to control rice blast disease caused by the fungus Pyricularia oryzae. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, tricyclazole .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tricyclazole-d3 involves the incorporation of deuterium into the tricyclazole molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogen-deuterium exchange. Quality control measures, including nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium and the purity of the final product .
化学反応の分析
Types of Reactions
Tricyclazole-d3, like its parent compound, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the triazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives
科学的研究の応用
Tricyclazole-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of tricyclazole in biological systems.
Environmental Analysis: Employed in studies to monitor the environmental fate and degradation of tricyclazole.
Residue Analysis: Utilized in agricultural research to study the residue levels of tricyclazole in crops and soil .
作用機序
Tricyclazole-d3, like tricyclazole, inhibits the biosynthesis of melanin in the appressoria of Pyricularia oryzae. This inhibition prevents the fungus from penetrating the host plant’s epidermis, thereby protecting the plant from infection. The compound specifically targets the enzyme responsible for melanin production, disrupting the fungal cell wall’s rigidity and integrity .
類似化合物との比較
Similar Compounds
Tricyclazole: The parent compound, used as a fungicide.
Deuterated Triazoles: Other deuterium-labeled triazole compounds used in similar research applications
Uniqueness
Tricyclazole-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved tracing in metabolic studies and enhanced stability in environmental analyses. The deuterium atoms also result in a slightly altered pharmacokinetic profile compared to the non-labeled tricyclazole .
特性
分子式 |
C9H7N3S |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
8-(trideuteriomethyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3/i1D3 |
InChIキー |
DQJCHOQLCLEDLL-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C2C(=CC=C1)SC3=NN=CN23 |
正規SMILES |
CC1=C2C(=CC=C1)SC3=NN=CN23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



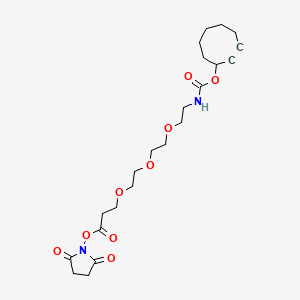
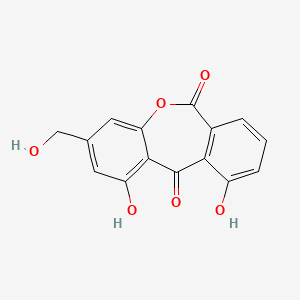
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)


